2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a methyl group at position 8, and a 4-oxo moiety. The acetamide side chain is linked to an N-(2-chlorobenzyl) group.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-18-11-12-23-21(13-18)25-26(27(34)31(17-30-25)15-19-7-3-2-4-8-19)32(23)16-24(33)29-14-20-9-5-6-10-22(20)28/h2-13,17H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMOPJNFYWUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide typically involves a multi-step process. Common starting materials might include indole derivatives, which are subjected to cyclization and subsequent modification reactions to achieve the desired structure. Specific conditions such as temperature, solvents, and catalysts are critical in each step to ensure successful synthesis.
Industrial Production Methods
For industrial production, this compound might be synthesized using high-efficiency catalytic processes to maximize yield and purity. Advanced techniques such as flow chemistry and automated reactors could be employed to enhance scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Suitable reducing agents can reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering various parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, alkylating agents.
Major Products Formed
Oxidation and reduction reactions often result in modified functional groups, while substitution reactions typically introduce new functional groups or replace existing ones, leading to structurally diverse derivatives.
Scientific Research Applications
The biological activity of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide has been explored in various studies, indicating its potential in several therapeutic areas:
Antimicrobial Activity
Research has shown that compounds similar to this pyrimidoindole derivative exhibit significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values indicating potent efficacy . The structure suggests that this specific compound may also possess similar antimicrobial capabilities.
Anticancer Properties
Pyrimidoindoles have been investigated for their anticancer effects. Studies have indicated that modifications in their structure can enhance selectivity and potency against different cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancerous cells . This compound's unique structure may contribute to its ability to target specific molecular pathways involved in tumor growth.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. Its ability to modulate enzyme activity could lead to therapeutic applications in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Case Studies
- Antitubercular Activity : A study evaluated various substituted pyrimidoindole derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. These findings support further exploration of this compound as a potential antitubercular agent .
- Cytotoxicity Assessment : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic contexts .
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, influencing cellular pathways. By interacting with enzymes or receptors, it can modulate biochemical processes, leading to its diverse biological effects.
Comparison with Similar Compounds
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()
- Structural Differences : The N-substituent here is 2-fluorophenyl, compared to 2-chlorobenzyl in the target compound.
- Implications :
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides ()
- Structural Differences : These compounds replace the pyrimidoindole core with a 1,3,4-oxadiazole-thiol moiety linked to an indole group.
- Functional Insights: The sulfur atom in the thiol group may confer antioxidant properties, as seen in structurally related coumarin derivatives () .
Core Heterocycle Modifications
Coumarin-Based Acetamides ()
- Structural Differences : These compounds feature a coumarin (chromen-4-yloxy) core instead of pyrimidoindole.
- Biological Activity :
Benzo[g]quinazolin-2-yl Thioacetamides ()
- Structural Differences : A benzo[g]quinazoline core replaces pyrimidoindole, with a thioether linkage.
- Synthetic Relevance :
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole structure with a pyrimidoindole system, which is believed to enhance its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 474.92 g/mol. It contains multiple functional groups, including an acetamide moiety that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.92 g/mol |
| CAS Number | 1185089-05-7 |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication through interaction with viral enzymes and host cell receptors.
- Anti-inflammatory Effects : Its structure allows for modulation of inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Binding to specific receptors or enzymes, modulating their activity.
- Inhibition of key biochemical pathways associated with inflammation and infection.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study screened the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against rapidly dividing cells, with IC50 values in the micromolar range .
- Biofilm Inhibition : The compound was also assessed for its ability to inhibit biofilm formation in bacterial cultures, showing promising results without adversely affecting planktonic cell viability .
Q & A
Q. What are the key synthetic steps for preparing 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step process:
Core Formation : Construct the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
Substituent Introduction : Attach the benzyl group at position 3 and the methyl group at position 8 through alkylation or nucleophilic substitution .
Acetamide Coupling : React the core intermediate with 2-chlorobenzylamine using coupling agents like EDC/HOBt in anhydrous DMF .
- Key Monitoring : Track reaction progress via TLC and confirm purity with HPLC (>95%) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core structure (e.g., indole NH at δ 10-12 ppm, carbonyl groups at δ 160-180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching C₂₈H₂₃ClN₄O₂) .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns .
Q. What initial biological assays are recommended for screening this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Cytotoxicity : Compare activity in normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace DMF with greener solvents (e.g., THF or acetonitrile) to improve solubility and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency .
- Temperature Control : Use microwave-assisted synthesis for cyclization steps to reduce reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC-MS to rule out degradation products .
- Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays to confirm dose-dependent effects .
- Batch Consistency : Compare results across multiple synthetic batches to identify variability in substituent positioning .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the benzyl (position 3) and 2-chlorobenzyl groups to assess impact on bioactivity (e.g., replace Cl with F or methyl) .
- Core Analog Synthesis : Compare pyrimidoindole derivatives with thieno[3,2-d]pyrimidine cores to evaluate scaffold specificity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with predicted target binding (e.g., kinase domains) .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via LC-MS .
- Plasma Stability : Assess half-life in human plasma using ultrafiltration and HPLC quantification .
- Light Sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux-hours) .
Q. What methods are suitable for identifying the compound’s molecular targets?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., topoisomerase II) .
- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound-induced cytotoxicity .
Q. What challenges arise during scale-up, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity product .
- Waste Reduction : Implement flow chemistry for continuous synthesis of intermediates .
Q. How to resolve contradictions in proposed mechanisms of action?
- Methodological Answer :
- Pathway Inhibition Studies : Use Western blotting to check inhibition of key pathways (e.g., Akt/mTOR vs. MAPK) .
- Metabolomic Profiling : Compare metabolite changes in treated vs. untreated cells via LC-MS/MS .
- Genetic Rescue Experiments : Overexpress putative targets (e.g., Bcl-2) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
